REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH2:12][O:13][CH2:14][B-](F)(F)F)=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[Na+].O1CCOCC1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl.O>[CH2:14]1[C:2]2[CH:11]=[C:10]3[C:5](=[CH:4][C:3]=2[CH2:12][O:13]1)[CH:6]=[CH:7][CH:8]=[CH:9]3 |f:0.1,3.4.5,7.8.9|
|
Name
|
sodium (((3-bromo-2-naphthyl)methoxy)methyl)trifluoroborate
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC2=CC=CC=C2C1)COC[B-](F)(F)F.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
cesium carbonate
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
7.2 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Name
|
|
Quantity
|
2 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was then stirred at 100° C. (an outer temperature) for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at room temperature
|
Type
|
CUSTOM
|
Details
|
the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
followed by filtration with Celite
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate was separated
|
Type
|
WASH
|
Details
|
washed with saturated saline
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under reduced pressure from the organic layer
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified with silica gel column chromatography (hexane:ethyl acetate=10:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OCC2=C1C=C1C=CC=CC1=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |